molecular formula C24H27N3OS B2891733 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-carboxamide CAS No. 946244-09-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-carboxamide

Cat. No. B2891733
CAS RN: 946244-09-3
M. Wt: 405.56
InChI Key: XDNWYGQOOHIFDR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3OS and its molecular weight is 405.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-carboxamide have been studied for their potential antitumor properties. For instance, phenyl-substituted derivatives of DNA-intercalating agents have been synthesized and evaluated for in vivo antitumor activity, highlighting the critical nature of DNA association constants in determining biological activity. These derivatives have shown solid tumor activity in leukemia and solid tumor models, suggesting the potential for compounds with similar structures to be developed as antitumor agents (Atwell, Baguley, & Denny, 1989).

Antimicrobial Activity

Research on novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has demonstrated promising antitubercular activity. These compounds were designed, synthesized, and evaluated against Mycobacterium tuberculosis, showing significant potential as antitubercular agents with low cytotoxicity profiles. This indicates the capability of structurally related compounds to act as effective antimicrobial agents, particularly against tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Blood Coagulation Influence

Another interesting application of similar compounds is their influence on blood coagulation. A study involving new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides showed that these compounds act as hemostatics, with some derivatives significantly decreasing blood coagulation time. This opens up research avenues for compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-carboxamide to be developed as agents influencing blood coagulation, potentially offering therapeutic benefits in conditions requiring the modulation of coagulation (Limanskii, Polygalova, Syropyatov, Mikhailovskii, & Vakhrin, 2009).

Antioxidant and Antimicrobial Screening

Compounds with the quinoline structure have been synthesized and screened for antioxidant, antimicrobial, and antitubercular activities. These studies are crucial in identifying new therapeutic agents capable of addressing a range of diseases, from infections to conditions caused by oxidative stress. The synthesized analogues exhibit notable antimicrobial and antitubercular efficacy, underscoring the potential for chemical derivatives of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-carboxamide in similar applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-26(2)21-11-9-19(10-12-21)22(16-25-24(28)23-8-5-15-29-23)27-14-13-18-6-3-4-7-20(18)17-27/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNWYGQOOHIFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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